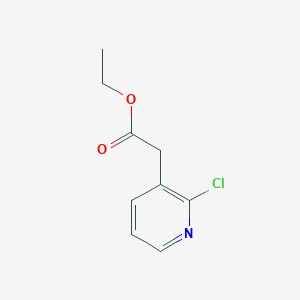

Ethyl 2-(2-chloropyridin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-chloropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAKAIDVPSXXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571548 | |

| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164464-60-2 | |

| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(2-chloropyridin-3-yl)acetate" synthesis methods

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for Ethyl 2-(2-chloropyridin-3-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. This document details the necessary chemical transformations, providing experimental protocols and quantitative data to support laboratory and pilot-scale synthesis.

Introduction

Ethyl 2-(2-chloropyridin-3-yl)acetate is a substituted pyridine derivative of significant interest in the development of novel bioactive molecules. Its structural motifs, including the chloro-substituted pyridine ring and the ethyl acetate side chain, offer multiple points for chemical modification, making it a versatile building block. This guide outlines a common and effective multi-step synthesis pathway, starting from readily available precursors.

Proposed Synthetic Pathway

The most viable synthetic route to Ethyl 2-(2-chloropyridin-3-yl)acetate proceeds through the key intermediate, 2-(2-chloropyridin-3-yl)acetonitrile. This pathway involves the initial preparation of a pyridine N-oxide, followed by chlorination and subsequent conversion of the nitrile to the desired ester.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (1-Oxy-pyridin-3-yl)acetonitrile

The initial step involves the N-oxidation of 3-pyridylacetonitrile. This reaction activates the pyridine ring for subsequent chlorination at the 2-position.

Experimental Protocol:

A solution of 3-pyridylacetonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid is treated with an oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) or hydrogen peroxide in acetic acid. The reaction is typically stirred at room temperature until completion, monitored by TLC. Upon completion, the reaction mixture is worked up by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the N-oxide.

| Parameter | Value | Reference |

| Starting Material | 3-Pyridylacetonitrile | N/A |

| Key Reagents | m-CPBA or H₂O₂/Acetic Acid | N/A |

| Typical Yield | 85-95% | N/A |

| Purity | >95% after purification | N/A |

Step 2: Synthesis of 2-(2-Chloropyridin-3-yl)acetonitrile

The N-oxide is then chlorinated to introduce the chlorine atom at the 2-position of the pyridine ring.

Experimental Protocol:

Under vigorous stirring, (1-oxy-pyridin-3-yl)acetonitrile (1.0 eq, 35.9 mmol) is slowly added to phosphoryl chloride (POCl₃) (a significant excess, e.g., 100 mL).[1] The reaction mixture is then carefully heated to 80°C in increments over approximately 1.5 hours.[1] It is crucial to control the heating rate to prevent a violent decomposition that can occur around 70°C.[1] Once all solids have dissolved, the mixture is heated to reflux and maintained for 3 hours.[1] After the reaction is complete, excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously quenched by adding it to cold water. The pH of the mixture is adjusted to be alkaline using a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.[1] The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by chromatography or recrystallization.[1]

| Parameter | Value | Reference |

| Starting Material | (1-Oxy-pyridin-3-yl)acetonitrile | [1] |

| Key Reagents | Phosphoryl chloride (POCl₃) | [1] |

| Reaction Temperature | Reflux (approx. 105°C) | [1] |

| Reaction Time | 3 hours at reflux | [1] |

| Typical Yield | High | [1] |

| Purity | >97% | [2] |

| Melting Point | 85-86 °C | [1] |

Step 3: Synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate

The final step is the conversion of the nitrile to the corresponding ethyl ester. This can be achieved through two primary methods: the Pinner reaction or a two-step hydrolysis and esterification sequence.

The Pinner reaction allows for the direct conversion of the nitrile to the ester in a one-pot procedure.[3][4]

Experimental Protocol:

Anhydrous ethanol is saturated with dry hydrogen chloride gas at a low temperature (0°C). To this acidic solution, 2-(2-chloropyridin-3-yl)acetonitrile (1.0 eq) is added. The mixture is stirred at room temperature or gently warmed until the reaction is complete, as monitored by TLC or GC-MS. The intermediate Pinner salt may precipitate. Upon completion, the reaction is worked up by adding water to hydrolyze the imino ether intermediate. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ester is purified by vacuum distillation or column chromatography.

This two-step approach involves the initial hydrolysis of the nitrile to the carboxylic acid, followed by a standard Fischer esterification.

Experimental Protocol (Hydrolysis):

2-(2-Chloropyridin-3-yl)acetonitrile is heated at reflux in an aqueous acidic or basic solution (e.g., 6M HCl or 6M NaOH). The reaction progress is monitored until the starting material is consumed. After cooling, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product, 2-(2-chloropyridin-3-yl)acetic acid, which is then filtered, washed, and dried.

Experimental Protocol (Fischer Esterification):

2-(2-Chloropyridin-3-yl)acetic acid is dissolved in a large excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.[5] The mixture is heated at reflux for several hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[5] After completion, the excess ethanol is removed under reduced pressure, and the residue is worked up by adding water and an organic solvent. The organic layer is washed with a basic solution, dried, and concentrated to yield the final product.

| Parameter | Method A (Pinner) | Method B (Hydrolysis/Esterification) | Reference |

| Key Reagents | Anhydrous EtOH, HCl (gas) | 1. Aq. Acid/Base2. EtOH, H₂SO₄ (cat.) | [3][4][5] |

| Reaction Conditions | 0°C to RT | 1. Reflux2. Reflux | [5] |

| Advantages | One-pot procedure | Uses common lab reagents | N/A |

| Disadvantages | Requires anhydrous conditions and handling of HCl gas | Two separate steps | N/A |

| Typical Yield | Moderate to High | Moderate to High (over two steps) | N/A |

Conclusion

The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate is most effectively achieved through a multi-step sequence starting from 3-pyridylacetonitrile. The key steps involve N-oxidation, chlorination with phosphoryl chloride, and a final conversion of the resulting nitrile to the ethyl ester. For the final step, both the Pinner reaction and a hydrolysis/Fischer esterification sequence are viable options, with the choice depending on available equipment and desired process conditions. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(2-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-3-yl)acetate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated pyridine ring and an ethyl acetate side chain, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its known chemical properties, a generalized synthetic approach, and an overview of its potential applications.

Chemical and Physical Properties

While detailed experimental data for Ethyl 2-(2-chloropyridin-3-yl)acetate is not widely available in public literature, its fundamental properties have been identified.[1][2] Commercial suppliers indicate that detailed spectroscopic and purity data are typically provided in a Certificate of Analysis upon purchase.[1]

Table 1: Physicochemical Properties of Ethyl 2-(2-chloropyridin-3-yl)acetate

| Property | Value | Source |

| CAS Number | 164464-60-2 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Density | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Spectroscopic Data:

Detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are not publicly available. Commercial suppliers typically provide this information with the compound.[1]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate is not readily found in peer-reviewed journals or patent literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A common approach to synthesize similar aryl acetates involves the esterification of the corresponding carboxylic acid.

Generalized Experimental Protocol: Esterification of 2-(2-chloropyridin-3-yl)acetic acid

This protocol is a generalized procedure and has not been specifically reported for the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate.

Objective: To synthesize Ethyl 2-(2-chloropyridin-3-yl)acetate via Fischer esterification of 2-(2-chloropyridin-3-yl)acetic acid.

Materials:

-

2-(2-chloropyridin-3-yl)acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-chloropyridin-3-yl)acetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl 2-(2-chloropyridin-3-yl)acetate.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Reactivity

The reactivity of Ethyl 2-(2-chloropyridin-3-yl)acetate is dictated by its functional groups: the ester and the chlorinated pyridine ring.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-chloropyridin-3-yl)acetic acid.

-

Nucleophilic Substitution: The chlorine atom on the pyridine ring can potentially undergo nucleophilic aromatic substitution reactions, although the reactivity is influenced by the position of the chloro substituent and the nature of the nucleophile.

-

Cross-Coupling Reactions: The chloro-pyridine moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-heteroatom bonds, allowing for further molecular elaboration.

Applications in Drug Discovery and Development

Substituted pyridines are prevalent scaffolds in many biologically active compounds and approved drugs. While specific applications of Ethyl 2-(2-chloropyridin-3-yl)acetate are not detailed in the public domain, its structure suggests its utility as a key intermediate for the synthesis of potential therapeutic agents. The 2-chloropyridine handle allows for diverse chemical modifications, making it a valuable starting material for creating libraries of compounds for screening in various disease areas.

Visualizations

Logical Workflow for Generalized Synthesis

Caption: Generalized workflow for the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate.

Conclusion

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical intermediate with potential applications in the synthesis of novel compounds for pharmaceutical research. While its fundamental properties are known, a comprehensive public profile of its physical and spectral data, along with detailed, validated synthetic protocols, is currently lacking. The information provided in this guide is based on available data from chemical suppliers and generalized synthetic methodologies. Researchers and drug development professionals are advised to obtain detailed analytical data from their supplier and to optimize synthetic procedures for their specific needs.

References

An In-Depth Technical Guide to Ethyl 2-(2-chloropyridin-3-yl)acetate (CAS: 164464-60-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-chloropyridin-3-yl)acetate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural features, including the reactive chloro- and ester moieties, make it a versatile intermediate for the construction of various heterocyclic systems. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Ethyl 2-(2-chloropyridin-3-yl)acetate, with a focus on its role in drug discovery and development. Detailed experimental protocols and spectroscopic data are included to facilitate its use in a laboratory setting.

Chemical and Physical Properties

Ethyl 2-(2-chloropyridin-3-yl)acetate is a useful research chemical for a range of applications[1]. While some physical properties are not experimentally determined in publicly available literature, predicted values and data for related compounds provide useful estimates.

Table 1: Chemical and Physical Properties of Ethyl 2-(2-chloropyridin-3-yl)acetate

| Property | Value | Source |

| CAS Number | 164464-60-2 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| IUPAC Name | ethyl 2-(2-chloropyridin-3-yl)acetate | [1] |

| Boiling Point | 285.8±25.0 °C (Predicted) | |

| Density | 1.217±0.06 g/cm³ (Predicted) | |

| Appearance | Solid or liquid | |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) |

Synthesis

A plausible synthetic route to Ethyl 2-(2-chloropyridin-3-yl)acetate involves a multi-step process starting from a pyridine N-oxide precursor. This pathway leverages established transformations in heterocyclic chemistry to introduce the desired functional groups.

Experimental Protocol: Synthesis of 2-(2-Chloropyridin-3-yl)acetic acid

This procedure outlines the hydrolysis of the corresponding ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 2-(2-chloropyridin-3-yl)acetate

-

Tetrahydrofuran (THF)

-

1.0 M Sodium Hydroxide (NaOH) solution

-

1 N Hydrochloric Acid (HCl)

Procedure:

-

Dissolve Ethyl 2-(2-chloropyridin-3-yl)acetate in THF.

-

Add 1.0 M sodium hydroxide solution to the mixture.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Monitor the reaction completion using LCMS.

-

Adjust the pH of the reaction mixture to 3 with 1 N HCl.

-

The resulting product is 2-(2-chloropyridin-3-yl)acetic acid[3][4].

Experimental Protocol: Esterification to Ethyl 2-(2-chloropyridin-3-yl)acetate

The final step involves the esterification of the carboxylic acid intermediate.

Materials:

-

2-(2-Chloropyridin-3-yl)acetic acid

-

Ethanol

-

Sulfuric acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-chloropyridin-3-yl)acetic acid in an excess of ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Ethyl 2-(2-chloropyridin-3-yl)acetate.

Applications in Drug Discovery and Development

Ethyl 2-(2-chloropyridin-3-yl)acetate and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The chloro- and ester functionalities provide handles for further chemical modifications and the construction of more complex molecular architectures.

Role as a Precursor in Heterocyclic Synthesis

The pyridine ring is a common scaffold in many drug molecules. The substituents on Ethyl 2-(2-chloropyridin-3-yl)acetate allow for various coupling and cyclization reactions to build fused heterocyclic systems or to introduce diverse side chains.

Spectroscopic Data

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

MS (Mass Spectrometry)

-

IR (Infrared Spectroscopy)

Researchers are advised to obtain this data from their supplier for detailed structural confirmation.

Safety and Handling

Ethyl 2-(2-chloropyridin-3-yl)acetate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 2-(2-chloropyridin-3-yl)acetate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The reactivity of its functional groups allows for its incorporation into a wide range of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(2-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-chloropyridin-3-yl)acetate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available characterization data. While detailed experimental protocols and in-depth spectroscopic analyses are not extensively reported in publicly accessible literature, this document consolidates the existing information from various chemical data sources. The guide is intended to serve as a foundational resource for researchers working with this compound.

Introduction

Ethyl 2-(2-chloropyridin-3-yl)acetate, a heterocyclic compound, possesses a unique structural framework that makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its pyridine core is a common motif in many biologically active compounds, and the presence of a chlorine atom and an ethyl acetate side chain offers multiple sites for chemical modification. Understanding the precise molecular architecture and physicochemical properties of this compound is crucial for its effective utilization in research and development.

Molecular Structure and Identification

The fundamental molecular structure of Ethyl 2-(2-chloropyridin-3-yl)acetate consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with an ethyl acetate group.

Chemical Identifiers

A compilation of the key chemical identifiers for Ethyl 2-(2-chloropyridin-3-yl)acetate is presented in Table 1. This information is critical for unambiguous identification and sourcing of the compound.

| Identifier | Value | Reference(s) |

| CAS Number | 164464-60-2 | [1][2][3][4] |

| Molecular Formula | C9H10ClNO2 | [1][2][3][4] |

| Molecular Weight | 199.63 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-(2-chloropyridin-3-yl)acetate | [3] |

| SMILES | O=C(OCC)CC1=CC=CN=C1Cl | [3] |

Structural Diagram

A 2D representation of the molecular structure is essential for visualizing the connectivity of atoms and functional groups.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. A summary of the available data is provided in Table 2.

| Property | Value | Reference(s) |

| Appearance | Not specified, inquire with supplier | [1] |

| Purity | ≥97% (typical) | |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis and Reactivity

The reactivity of this molecule is dictated by its functional groups:

-

Pyridine Ring: The nitrogen atom can act as a base or a nucleophile. The aromatic ring can undergo electrophilic or nucleophilic substitution, with the positions of substitution influenced by the existing chloro and acetate groups.

-

Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

-

Ester Group: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions. The alpha-carbon to the carbonyl group can be deprotonated to form an enolate, enabling further functionalization.

A logical workflow for a potential synthesis is outlined below.

Spectroscopic Characterization

Comprehensive, publicly available spectroscopic data with detailed peak assignments for Ethyl 2-(2-chloropyridin-3-yl)acetate is limited. Chemical suppliers indicate that characterization data such as ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically available upon request with a purchase.[1]

Expected Spectroscopic Features

Based on the molecular structure, the following spectral characteristics can be anticipated:

-

¹H-NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene group of the acetate side chain, and three distinct signals in the aromatic region for the pyridine ring protons.

-

¹³C-NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the five carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C-Cl stretching, and aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ethyl acetate side chain.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry. While specific applications of Ethyl 2-(2-chloropyridin-3-yl)acetate in marketed drugs are not explicitly documented, its role as a key intermediate is highly probable. The functional handles it possesses allow for its incorporation into larger, more complex molecules with potential therapeutic activities. It serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

Ethyl 2-(2-chloropyridin-3-yl)acetate is a molecule with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available information regarding its molecular structure, identifiers, and physicochemical properties. A significant gap exists in the public domain concerning detailed, peer-reviewed experimental protocols for its synthesis and comprehensive spectroscopic characterization. Researchers intending to use this compound are advised to obtain certificates of analysis from their suppliers or to perform their own detailed characterization to ensure the identity and purity of the material for their specific applications.

References

Technical Guide: Ethyl 2-(2-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-3-yl)acetate is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chlorine atom and an ester functional group, makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, including active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic protocol, and its role as a key intermediate in drug discovery workflows.

Chemical Identity and Properties

The compound is systematically named according to IUPAC nomenclature, and its key identifiers and properties are summarized below.

IUPAC Name: Ethyl 2-(2-chloropyridin-3-yl)acetate

Physicochemical Data

The following table summarizes the key quantitative data for Ethyl 2-(2-chloropyridin-3-yl)acetate.

| Property | Value | Source(s) |

| CAS Number | 164464-60-2 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to yellow solid or liquid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C | |

| Predicted Boiling Point | 268.7 ± 25.0 °C (at 760 mmHg) | |

| Predicted Density | 1.217 ± 0.06 g/cm³ | |

| Predicted pKa | -0.35 ± 0.10 (strongest basic) |

Note: Boiling point, density, and pKa values are computationally predicted and have not been experimentally verified in the cited literature. Experimental data should be determined for precise applications.

Proposed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-3-(hydroxymethyl)pyridine

Objective: To reduce the carboxylic acid of 2-chloronicotinic acid to a primary alcohol.

Materials:

-

2-Chloronicotinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, add 2-chloronicotinic acid (1 equivalent).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (approx. 1.5-2.0 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of 1M HCl until the cessation of gas evolution.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-(hydroxymethyl)pyridine.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate

Objective: To convert the intermediate alcohol to the final ethyl acetate product, likely via a two-stage, one-pot chlorination and subsequent nucleophilic substitution.

Materials:

-

2-chloro-3-(hydroxymethyl)pyridine (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Sodium hydroxide (NaOH), aqueous solution

Procedure:

-

Chlorination: Dissolve 2-chloro-3-(hydroxymethyl)pyridine (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere. Cool to 0°C. Add thionyl chloride (1.2 equivalents) dropwise. Stir at 0°C for 1 hour, then at room temperature for 3-4 hours until TLC indicates the consumption of starting material. This step forms the intermediate 2-chloro-3-(chloromethyl)pyridine.

-

Cyanation: In a separate flask, prepare a solution of sodium cyanide (1.5 equivalents) in a suitable solvent like DMSO. Carefully add the solution of 2-chloro-3-(chloromethyl)pyridine to the cyanide solution at room temperature. Heat the reaction to 50-60°C and stir for several hours until the formation of 2-(2-chloropyridin-3-yl)acetonitrile is complete (monitor by TLC or GC-MS).

-

Hydrolysis and Esterification (Pinner reaction): Cool the reaction mixture containing the nitrile. Carefully add a pre-cooled solution of absolute ethanol (excess) and concentrated sulfuric acid. Stir the mixture at room temperature for 24 hours. This process converts the nitrile directly to the ethyl ester.

-

Work-up: Pour the reaction mixture over ice and neutralize with a cold aqueous NaOH solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 2-(2-chloropyridin-3-yl)acetate.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involving the title compound.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate.

Role as a Medicinal Chemistry Building Block

Caption: Logical workflow of Ethyl 2-(2-chloropyridin-3-yl)acetate as a versatile building block.

Applications in Drug Development

Ethyl 2-(2-chloropyridin-3-yl)acetate is not an active pharmaceutical ingredient itself but is a key starting material or intermediate. Its utility arises from the orthogonal reactivity of its two main functional groups:

-

The Ester Group: This can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide array of amides. Alternatively, it can be reduced or undergo other ester-specific transformations.

-

The 2-Chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (e.g., amines, thiols, alcohols). It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

This dual functionality enables chemists to use the molecule as a scaffold, systematically modifying different positions to build libraries of complex compounds for screening in drug discovery programs. For example, related isomers like Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate serve as crucial intermediates in the synthesis of modern anticoagulants like Edoxaban.[2] This highlights the importance of chloropyridine-based building blocks in the development of novel therapeutics.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-(2-chloropyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 2-(2-chloropyridin-3-yl)acetate (CAS No: 164464-60-2). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside representative experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 2-(2-chloropyridin-3-yl)acetate

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 199.63 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-(2-chloropyridin-3-yl)acetate. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | dd | 1H | H-6 (Pyridine) |

| ~7.70 | dd | 1H | H-4 (Pyridine) |

| ~7.25 | dd | 1H | H-5 (Pyridine) |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~3.70 | s | 2H | -CH₂ -C(=O)O- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~151 | C -2 (Pyridine, C-Cl) |

| ~148 | C -6 (Pyridine) |

| ~139 | C -4 (Pyridine) |

| ~130 | C -3 (Pyridine) |

| ~123 | C -5 (Pyridine) |

| ~61 | -O-C H₂-CH₃ |

| ~38 | -C H₂-C(=O)O- |

| ~14 | -O-CH₂-C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1580, 1470, 1430 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1200 | Strong | C-O stretch (Ester) |

| ~780 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 199/201 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 154/156 | Medium | [M - OCH₂CH₃]⁺ |

| 126/128 | Medium | [M - COOCH₂CH₃]⁺ |

| 99 | High | [M - Cl - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and spectroscopic analysis of Ethyl 2-(2-chloropyridin-3-yl)acetate, based on established procedures for analogous compounds.

3.1. Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is adapted from common methods for the synthesis of substituted pyridine derivatives.

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dichloropyridine (1.0 eq), ethyl acetate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand such as SPhos (0.1 eq), and a suitable base like lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq) in an anhydrous solvent like toluene.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure Ethyl 2-(2-chloropyridin-3-yl)acetate.

3.2. Spectroscopic Analysis Protocol

The following are standard procedures for obtaining the spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[1]

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

-

Place a small amount of the neat, purified compound directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Obtain high-resolution mass spectra (HRMS) using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

-

Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis and purification of a target compound.

Caption: Workflow for the spectroscopic analysis of the purified compound.

References

A Methodological Guide to Determining the Solubility and Stability of Ethyl 2-(2-chloropyridin-3-yl)acetate

Introduction

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical intermediate of interest in pharmaceutical synthesis. A thorough understanding of its solubility and stability is paramount for successful process development, formulation, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the standard methodologies for characterizing the solubility and stability of this compound. While specific experimental data for Ethyl 2-(2-chloropyridin-3-yl)acetate is not extensively available in public literature, this document outlines the requisite experimental protocols and data presentation formats to guide researchers in this endeavor.

Part 1: Solubility Profile

The solubility of a compound is a critical physical property that influences its absorption, distribution, and bioavailability. It is also fundamental for designing crystallization processes and selecting appropriate solvents for synthesis and formulation.

1.1. Quantitative Solubility Data

The following tables provide a template for the systematic presentation of solubility data for Ethyl 2-(2-chloropyridin-3-yl)acetate.

Table 1: Solubility of Ethyl 2-(2-chloropyridin-3-yl)acetate in Various Solvents at Ambient Temperature (25 °C)

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Water | 10.2 | ||

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Acetone | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Dichloromethane | 3.1 | ||

| Toluene | 2.4 | ||

| Heptane | 0.1 |

Classification: Freely Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), Insoluble (<0.01 mg/mL)

Table 2: Temperature Dependence of Solubility of Ethyl 2-(2-chloropyridin-3-yl)acetate

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Solvent A | 5 | |

| 25 | ||

| 40 | ||

| Solvent B | 5 | |

| 25 | ||

| 40 |

1.2. Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Ethyl 2-(2-chloropyridin-3-yl)acetate in a given solvent at a specific temperature.

Materials:

-

Ethyl 2-(2-chloropyridin-3-yl)acetate

-

Selected solvents (e.g., water, ethanol, etc.)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of Ethyl 2-(2-chloropyridin-3-yl)acetate to a series of vials.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Ethyl 2-(2-chloropyridin-3-yl)acetate in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL.

1.3. Visualization of Solubility Testing Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Part 2: Stability Profile

Stability testing is crucial for identifying degradation pathways, determining appropriate storage conditions, and establishing the shelf-life or retest period of a chemical intermediate.

2.1. Stability Indicating Data

The following tables serve as a template for presenting stability data for Ethyl 2-(2-chloropyridin-3-yl)acetate under various stress conditions.

Table 3: Stability of Ethyl 2-(2-chloropyridin-3-yl)acetate in Aqueous Solutions at Different pH Values

| pH | Temperature (°C) | Time (days) | Initial Assay (%) | Final Assay (%) | Degradation (%) | Appearance of Solution |

| 2.0 | 40 | 7 | 100 | |||

| 7.0 | 40 | 7 | 100 | |||

| 9.0 | 40 | 7 | 100 |

Table 4: Solid-State Stability of Ethyl 2-(2-chloropyridin-3-yl)acetate under Accelerated Conditions

| Condition | Time (months) | Assay (%) | Total Impurities (%) | Appearance |

| 40°C / 75% RH | 0 | |||

| 1 | ||||

| 3 | ||||

| 6 | ||||

| Photostability | 0 | |||

| (ICH Q1B) | Exposed | |||

| Dark Control |

2.2. Experimental Protocol for Stability Studies

These protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Objective: To evaluate the stability of Ethyl 2-(2-chloropyridin-3-yl)acetate under various stress conditions to understand its degradation profile.

A. Forced Degradation Studies

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with aqueous HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) in separate experiments.

-

Maintain the solutions at a specific temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

-

-

Oxidative Degradation:

-

Dissolve the compound and treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a sample of the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C).

-

Analyze the sample at initial and subsequent time points for degradation products.

-

-

Photostability:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples for any changes.

-

B. Long-Term and Accelerated Stability Studies

-

Place multiple batches of Ethyl 2-(2-chloropyridin-3-yl)acetate in its proposed packaging into stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.[3]

-

Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[2]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

2.3. Visualization of Stability Testing Workflow and Influencing Factors

Caption: General workflow for a formal stability study.

Caption: Factors influencing the stability of the compound.

This guide provides the foundational experimental frameworks necessary for a comprehensive evaluation of the solubility and stability of Ethyl 2-(2-chloropyridin-3-yl)acetate. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for the successful development and commercialization of pharmaceutical products derived from this intermediate. The provided templates for data presentation and workflow visualizations serve to streamline the research and reporting process.

References

The Versatile Building Block: Ethyl 2-(2-chloropyridin-3-yl)acetate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient synthesis of novel bioactive molecules. Ethyl 2-(2-chloropyridin-3-yl)acetate, a substituted pyridine derivative, has emerged as a valuable scaffold for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including a reactive chlorine atom and an ester functional group, provide multiple avenues for chemical modification, enabling the synthesis of complex molecular architectures. This technical guide explores the core applications of Ethyl 2-(2-chloropyridin-3-yl)acetate in research, with a focus on its role in the synthesis of potential kinase inhibitors and other biologically active agents.

Core Properties and Reactivity

Ethyl 2-(2-chloropyridin-3-yl)acetate is a stable, commercially available compound that serves as an excellent starting material for multi-step syntheses.[1][2][3][4] Its key reactive sites are the carbon at the 2-position of the pyridine ring, activated by the chlorine leaving group, and the α-carbon of the acetate moiety, which can be deprotonated to form a nucleophilic enolate.

| Property | Value | Reference |

| CAS Number | 164464-60-2 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Not specified, typically an oil or low-melting solid | |

| Storage | 2-8°C |

The reactivity of this molecule allows for two primary synthetic strategies:

-

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, including amines, thiols, and alkoxides. This is a common strategy for building diversity into the final products.

-

Enolate Chemistry: The methylene group adjacent to the ester carbonyl can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in a variety of reactions, including alkylation, acylation, and condensation reactions.

Application in the Synthesis of Fused Heterocyclic Systems

A significant application of Ethyl 2-(2-chloropyridin-3-yl)acetate lies in its use as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs and clinical candidates.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles known to exhibit a wide range of biological activities, including kinase inhibition.[2][5][6] The synthesis of these scaffolds can be envisioned starting from Ethyl 2-(2-chloropyridin-3-yl)acetate. A plausible synthetic pathway involves the initial alkylation of the α-carbon followed by cyclocondensation with a binucleophile like guanidine.

A general workflow for such a synthesis is depicted below:

This approach allows for the introduction of diversity at both the pyridine and pyrimidine rings, which is crucial for structure-activity relationship (SAR) studies.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of fused heterocycles with demonstrated anti-proliferative and other biological activities.[7][8][9] The Gewald reaction, a multicomponent reaction that forms a 2-aminothiophene ring, provides a powerful tool for the synthesis of these scaffolds.[10][11][12][13][14] Ethyl 2-(2-chloropyridin-3-yl)acetate can be utilized in a modified Gewald reaction or in subsequent cyclization steps to construct the thienopyridine core.

A potential synthetic route could involve the reaction of the α-carbon with elemental sulfur and a cyanide source, followed by intramolecular cyclization.

Experimental Protocols

Example Protocol: α-Alkylation of Ethyl 2-(2-chloropyridin-3-yl)acetate

This protocol is adapted from a procedure described in patent literature and demonstrates the generation of a key intermediate for further elaboration.

Materials:

-

Ethyl 2-(2-chloropyridin-3-yl)acetate (1.0 eq)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF, 1.15 eq)

-

Iodomethane (1.3 eq)

-

Dry Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of Ethyl 2-(2-chloropyridin-3-yl)acetate (2.0 g, 10 mmol) in dry THF (30 mL) under a nitrogen atmosphere at -78°C, a solution of LiHMDS in THF (1.0 M, 11.5 mL, 11.5 mmol) is added dropwise.

-

After stirring for 10 minutes at -78°C, iodomethane (0.81 mL, 13 mmol) is added.

-

The reaction mixture is stirred at -78°C for 1 hour, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

The reaction is stirred for an additional hour at room temperature.

-

The reaction is then quenched and worked up to isolate the alkylated product.

Note: This is a representative protocol and may require optimization for specific substrates and scales.

Potential Applications in Drug Discovery

The derivatives of Ethyl 2-(2-chloropyridin-3-yl)acetate hold promise in various therapeutic areas, particularly in oncology and infectious diseases.

Kinase Inhibitors

Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, such as PIM-1 kinase, which is implicated in several cancers.[2] The synthesis of a library of analogs based on the pyrido[2,3-d]pyrimidine scaffold derived from Ethyl 2-(2-chloropyridin-3-yl)acetate could lead to the discovery of novel and selective kinase inhibitors. For instance, certain synthesized pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines with IC₅₀ values in the sub-micromolar to low micromolar range.[2]

Antimicrobial Agents

The structural motifs accessible from Ethyl 2-(2-chloropyridin-3-yl)acetate, such as substituted pyridines and fused heterocyclic systems, are also found in compounds with antimicrobial activity. The development of novel derivatives could yield new agents to combat drug-resistant bacteria and fungi.

Conclusion

Ethyl 2-(2-chloropyridin-3-yl)acetate is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity allows for the efficient construction of complex heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities. The ability to readily introduce molecular diversity makes this compound an attractive starting point for the discovery of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the synthetic potential of Ethyl 2-(2-chloropyridin-3-yl)acetate is warranted to unlock its full potential in the development of next-generation therapeutics.

References

- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

Ethyl 2-(2-chloropyridin-3-yl)acetate: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-chloropyridin-3-yl)acetate is a substituted pyridine derivative that holds significant potential as a versatile synthetic building block in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a reactive chloropyridine ring and an ester functionality, offer multiple avenues for chemical modification, enabling the construction of complex molecular architectures. The pyridine scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The presence of a chlorine atom at the 2-position and an ethyl acetate group at the 3-position provides orthogonal handles for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of novel bioactive molecules and functional materials.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of ethyl 2-(2-chloropyridin-3-yl)acetate, with a focus on its utility as a synthetic intermediate. Detailed experimental protocols, data presentation in tabular format, and visualizations of synthetic pathways are included to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 164464-60-2 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred |

| Boiling Point | Predicted: 268.7 ± 25.0 °C | [2] |

| Density | Predicted: 1.217 ± 0.06 g/cm³ | [2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.3 (dd, 1H, Py-H6), 7.7 (dd, 1H, Py-H4), 7.3 (dd, 1H, Py-H5), 4.2 (q, 2H, -OCH₂CH₃), 3.8 (s, 2H, -CH₂CO-), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 170 (-C=O, ester), 150 (Py-C2), 148 (Py-C6), 139 (Py-C4), 132 (Py-C3), 123 (Py-C5), 61 (-OCH₂CH₃), 38 (-CH₂CO-), 14 (-OCH₂CH₃) |

| IR (neat) | ν (cm⁻¹) ≈ 2980 (C-H, alkyl), 1735 (C=O, ester), 1580, 1450 (C=C, C=N, pyridine ring), 1150 (C-O, ester), 780 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%) ≈ 199/201 ([M]⁺, Cl isotope pattern), 154/156 ([M-OEt]⁺), 126/128 ([M-COOEt]⁺) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis starts from the commercially available 2-chloro-3-(hydroxymethyl)pyridine. The hydroxyl group is first converted to a more reactive leaving group, such as a chloride, followed by nucleophilic substitution with the enolate of diethyl malonate and subsequent decarboxylation.

References

The Reactive Nature of the Chloropyridine Ring in Ethyl 2-(2-chloropyridin-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-chloropyridin-3-yl)acetate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development. Its synthetic utility is primarily dictated by the reactivity of the 2-chloropyridine ring and the adjacent ethyl acetate moiety. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 2-position renders the pyridine ring susceptible to a variety of transformations, making it a key handle for molecular elaboration. This in-depth technical guide explores the core reactivity of the chloropyridine ring in this compound, providing a comprehensive overview of its key reactions, supported by quantitative data and detailed experimental protocols.

Core Reactivity Principles

The reactivity of the 2-chloropyridine ring in ethyl 2-(2-chloropyridin-3-yl)acetate is governed by several key electronic and steric factors. The pyridine nitrogen atom acts as an electron sink, withdrawing electron density from the ring and making it electron-deficient. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. The presence of a chlorine atom, an electronegative substituent, at the 2-position further enhances the electrophilicity of this site. Consequently, the C2-Cl bond is activated towards nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

Key Chemical Transformations

The chloropyridine ring of ethyl 2-(2-chloropyridin-3-yl)acetate readily participates in a range of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, reduction of the aromatic ring, and N-oxide formation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2-chloropyridine ring facilitates nucleophilic aromatic substitution, where the chloride is displaced by a variety of nucleophiles. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Amines (e.g., Piperidine) | Piperidine, K2CO3, DMF, 100 °C, 12 h | Ethyl 2-(2-(piperidin-1-yl)pyridin-3-yl)acetate | 85-95 | Inferred from similar 2-chloropyridines |

| Alkoxides (e.g., Sodium Methoxide) | NaOMe, MeOH, reflux, 6 h | Ethyl 2-(2-methoxypyridin-3-yl)acetate | 80-90 | Inferred from similar 2-chloropyridines |

| Thiolates (e.g., Sodium Thiophenoxide) | PhSNa, DMF, 80 °C, 4 h | Ethyl 2-(2-(phenylthio)pyridin-3-yl)acetate | 90-98 | Inferred from similar 2-chloropyridines |

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

-

To a solution of ethyl 2-(2-chloropyridin-3-yl)acetate (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is heated to 100 °C and stirred for 12 hours under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-(2-(piperidin-1-yl)pyridin-3-yl)acetate.

Caption: Generalized mechanism for nucleophilic aromatic substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond of ethyl 2-(2-chloropyridin-3-yl)acetate is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the pyridine ring and an organoboron compound. The reactivity of the C-Cl bond in 2-chloropyridines is generally lower than that of the corresponding bromides or iodides, often necessitating the use of specialized, electron-rich phosphine ligands to promote the oxidative addition step.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the chloropyridine with a primary or secondary amine. Similar to the Suzuki coupling, the choice of ligand is critical for achieving high efficiency.

Sonogashira Coupling: This reaction forms a C-C bond between the pyridine ring and a terminal alkyne. While typically more challenging with chlorides, the use of appropriate catalysts and conditions can facilitate this transformation.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base/Solvent | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 / Dioxane:H2O | Ethyl 2-(2-phenylpyridin-3-yl)acetate | 70-85 | Inferred from similar 2-chloropyridines |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / Xantphos | NaOtBu / Toluene | Ethyl 2-(2-morpholinopyridin-3-yl)acetate | 75-90 | Inferred from similar 2-chloropyridines |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N / THF | Ethyl 2-(2-(phenylethynyl)pyridin-3-yl)acetate | 60-75 | Inferred from similar 2-chloropyridines |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

A mixture of ethyl 2-(2-chloropyridin-3-yl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol) is added to a reaction vessel.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed 1,4-dioxane (4 mL) and water (1 mL) are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 18 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield ethyl 2-(2-phenylpyridin-3-yl)acetate.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reduction of the Pyridine Ring

The pyridine ring of ethyl 2-(2-chloropyridin-3-yl)acetate can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. This transformation is valuable for accessing saturated heterocyclic scaffolds. The reaction typically requires a noble metal catalyst and a hydrogen source.

Table 3: Reduction of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Catalytic Hydrogenation | H2 (50 bar), PtO2, AcOH, rt, 24 h | Ethyl 2-(2-chloropiperidin-3-yl)acetate | 70-85 | Inferred from similar chloropyridines |

| Transfer Hydrogenation | HCOOH, Et3N, [RhCp*Cl2]2, 40 °C, 24 h | Ethyl 2-(piperidin-3-yl)acetate (dechlorinated) | 65-80 | Inferred from similar pyridines |

Experimental Protocol: Catalytic Hydrogenation

-

Ethyl 2-(2-chloropyridin-3-yl)acetate (1.0 mmol) is dissolved in glacial acetic acid (10 mL) in a high-pressure reactor.

-

Platinum(IV) oxide (PtO2, 5 mol%) is added to the solution.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H2.

-

The mixture is stirred at room temperature for 24 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the product.

Caption: Experimental workflow for the catalytic hydrogenation of the pyridine ring.

N-Oxide Formation and Subsequent Reactivity

The pyridine nitrogen of ethyl 2-(2-chloropyridin-3-yl)acetate can be oxidized to the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. For instance, the N-oxide can be further functionalized at the 4-position.

Table 4: N-Oxide Formation

| Oxidizing Agent | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrogen Peroxide | 30% H2O2, Acetic Acid, 70-80 °C, 12 h | Ethyl 2-(2-chloro-1-oxido-pyridin-1-ium-3-yl)acetate | 80-90 | Inferred from similar 2-chloropyridines |

| m-CPBA | m-CPBA, CH2Cl2, rt, 24 h | Ethyl 2-(2-chloro-1-oxido-pyridin-1-ium-3-yl)acetate | 85-95 | Inferred from similar 2-chloropyridines |

Experimental Protocol: N-Oxidation with m-CPBA

-

To a solution of ethyl 2-(2-chloropyridin-3-yl)acetate (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the N-oxide product.

Caption: General scheme for the N-oxidation of the pyridine ring.

Conclusion

Ethyl 2-(2-chloropyridin-3-yl)acetate is a highly valuable synthetic intermediate due to the versatile reactivity of its 2-chloropyridine ring. The electron-deficient nature of the ring, enhanced by the chloro substituent, allows for facile nucleophilic aromatic substitution and participation in a variety of palladium-catalyzed cross-coupling reactions. Furthermore, the pyridine ring can be reduced to the corresponding piperidine or oxidized to the N-oxide, providing access to a diverse range of molecular scaffolds. The strategic application of these transformations enables the efficient construction of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding of the key reactive pathways, empowering researchers to effectively utilize this important building block in their synthetic endeavors.

An In-depth Technical Guide to Ethyl 2-(2-chloropyridin-3-yl)acetate Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Among the vast landscape of pyridine-containing scaffolds, Ethyl 2-(2-chloropyridin-3-yl)acetate and its derivatives represent a promising class of compounds with significant potential for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds. It is designed to serve as a resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate a deeper understanding and further exploration of this chemical space.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in a wide array of pharmaceuticals and biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for targeting various biological macromolecules. The 2-chloropyridine moiety, in particular, serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of a compound's pharmacological profile.

Ethyl 2-(2-chloropyridin-3-yl)acetate is a key intermediate in the synthesis of more complex heterocyclic systems. Its structure, combining the reactive 2-chloropyridine ring with an ethyl acetate group at the 3-position, offers multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationships (SAR) of its derivatives, a critical aspect of modern drug discovery. This guide will delve into the synthetic routes to access this core scaffold and its analogs, present available quantitative biological data, and provide detailed experimental protocols for key synthetic and biological evaluation methods.

Synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate and Its Analogs

The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate and its derivatives often involves multi-step sequences starting from commercially available pyridine precursors. The methodologies can be broadly categorized into the formation of the 2-chloropyridine ring and the subsequent introduction and modification of the acetate side chain.

Synthesis of the 2-Chloropyridine Core

Several methods are available for the synthesis of 2-chloropyridines. A common approach involves the diazotization of 2-aminopyridines followed by a Sandmeyer-type reaction. Alternatively, direct chlorination of pyridine or pyridine-N-oxides can be employed, though this may lead to mixtures of isomers requiring chromatographic separation.

Introduction and Derivatization of the Acetate Moiety

Once the 2-chloropyridine scaffold is in hand, the ethyl acetate group can be introduced at the 3-position through various C-C bond-forming reactions. Subsequent derivatization of the ester functionality, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, allows for the generation of a diverse library of analogs.

Table 1: Summary of Key Synthetic Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product | Notes |

| Hydrolysis | Ethyl 2-(3-chloropyridin-2-yl)acetate | 1.0 M NaOH, THF, rt, 1 h; then 1 N HCl to pH 3[1] | 2-(3-Chloropyridin-2-yl)acetic acid | High yield conversion of the ester to the carboxylic acid for further derivatization. |

| Amide Coupling | 2-Chloronicotinic acid | Lithium hydroxide monohydrate, water; then methyl magnesium bromide | 3-Acetyl-2-chloropyridine | A method to introduce a ketone functionality which can be a precursor to other derivatives. |

Biological Activities and Therapeutic Potential

Derivatives of 2-chloropyridine have been reported to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyridine-based compounds against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key kinases involved in cell cycle progression and signal transduction.

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia | 0.69-3.35 | [2] |

| 6o | 2-chloro-5-(((5-(2-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridine | SGC-7901 (Gastric) | 2.3 ± 0.07 | [3] |

| 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 (48h) | [4] |

| 8n | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h) | [4] |

| 5l | 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | A549 (Lung) | 3.22 ± 0.2 | [5] |

| 5l | 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | HCT-116 (Colon) | 2.71 ± 0.16 | [5] |

Note: The structures for the compounds in the table are described in the cited references.

Kinase Inhibition